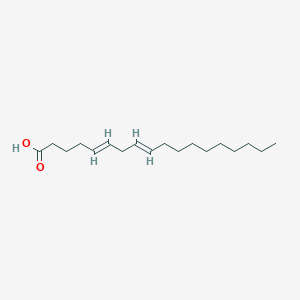![molecular formula C21H25N3O7 B1241658 (1R,3R,13S,18S,19S,21S,23R)-5,12-dihydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione](/img/structure/B1241658.png)
(1R,3R,13S,18S,19S,21S,23R)-5,12-dihydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1R,3R,13S,18S,19S,21S,23R)-5,12-dihydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione” is a complex organic molecule with a unique heptacyclic structure. This compound is characterized by multiple hydroxyl, methoxy, and methyl groups, as well as a series of oxygen and nitrogen atoms integrated into its ring system. Such compounds often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of complex organic molecules like this one typically involves multiple steps, including the formation of the core ring system and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: To form the heptacyclic core.
Functional Group Transformations: Such as hydroxylation, methylation, and methoxylation.
Protecting Group Strategies: To protect sensitive functional groups during intermediate steps.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: To accelerate specific reactions.
Solvents: To dissolve reactants and control reaction environments.
Temperature and Pressure Control: To ensure optimal reaction conditions.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a model system to study complex ring structures and their reactivity. It may also serve as a precursor for synthesizing other complex molecules.
Biology
In biology, the compound’s unique structure may interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine
In medicine, the compound’s biological activity could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
(1R,3R,13S,18S,19S,21S,23R)-5,12-dihydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione: A similar compound with slight variations in functional groups or ring structure.
Other Heptacyclic Compounds: Compounds with similar ring systems but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C21H25N3O7 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC 名称 |
(1R,3R,13S,18S,19S,21S,23R)-5,12-dihydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione |
InChI |
InChI=1S/C21H25N3O7/c1-7-15(29-3)14(25)10-12-20(27)31-19-9-6-8-11(22(9)2)13(24(12)19)16(21(10,28)17(7)26)23-4-5-30-18(8)23/h8-9,11,13,16,18-20,27-28H,4-6H2,1-3H3/t8-,9-,11+,13+,16-,18-,19+,20?,21?/m0/s1 |
InChI 键 |
WPPGPABOHAFRPK-YNPOTRRUSA-N |
手性 SMILES |
CC1=C(C(=O)C2=C3C(O[C@H]4N3[C@@H]5[C@H]6[C@H](C[C@@H]4N6C)[C@H]7N([C@@H]5C2(C1=O)O)CCO7)O)OC |
规范 SMILES |
CC1=C(C(=O)C2=C3C(OC4N3C5C6C(CC4N6C)C7N(C5C2(C1=O)O)CCO7)O)OC |
同义词 |
aclidinomycin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


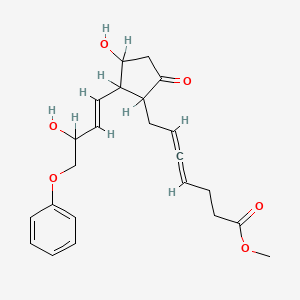
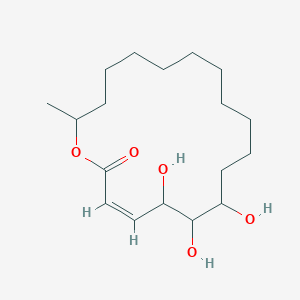

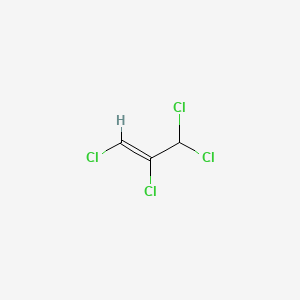
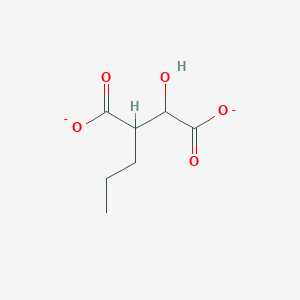
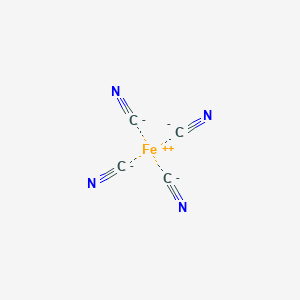
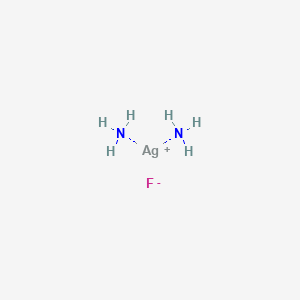
](/img/structure/B1241586.png)
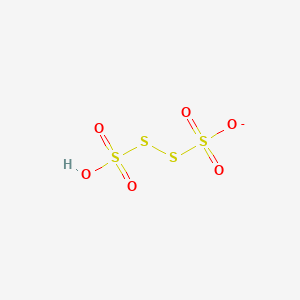

![7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1241592.png)
![[(6Z,10E)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1241595.png)
![1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea](/img/structure/B1241596.png)
